molecular formula C13H19NO2 B2399486 Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate CAS No. 24238-75-3

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B2399486
CAS No.: 24238-75-3
M. Wt: 221.3
InChI Key: DKJALPUNHJVORP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyanobicyclo[32One common method involves the reaction of a suitable bicyclic precursor with ethyl chloroformate and sodium cyanide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanide group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the ester or cyanide groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-cyanobicyclo[322]nonane-1-carboxylate is unique due to its specific combination of a cyanide group and an ester functional group on a bicyclic core

Properties

IUPAC Name

ethyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-11(15)13-5-3-4-12(10-14,6-8-13)7-9-13/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJALPUNHJVORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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